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molecular formula C7H8N2O B146808 Malononitrile, (ethoxyethylidene)- CAS No. 63917-11-3

Malononitrile, (ethoxyethylidene)-

Cat. No. B146808
M. Wt: 136.15 g/mol
InChI Key: GMZMDJNLXLSHTJ-UHFFFAOYSA-N
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Patent
US05294612

Procedure details

To a stirred solution of 2-(hydroxycyclopentyl)hydrazine (11.6 g, 0.1 mol) in ethanol (75 ml) was added ethoxyethylidene malononitrile (13.6 g, 0.1 mol). The reaction mixture was heated to reflux for 32 hours, cooled to room temperature and the solvent was removed in vacuo. The residue was dissolved in boiling isopropanol (100 ml), treated with charcoal and the filtrate was concentrated to approximately 40 ml. The solution was diluted with ether (20 ml), allowed to stand for 1 hour at room temperature and the resulting precipitate was collected by filtration to afford 8.7 g (42%) of 1-(2-hydroxycyclopentyl)-3-methyl-5-amino-1H-pyrazole-4-carbonitrile as light orange crystals, m.p. 157°-159° C. when dried at 75° C. in high vacuum.
Name
2-(hydroxycyclopentyl)hydrazine
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1([NH:7][NH2:8])[CH2:6][CH2:5][CH2:4][CH2:3]1.C(O[CH2:12][CH:13]=[C:14]([C:17]#[N:18])[C:15]#[N:16])C.C([OH:21])C>>[OH:21][CH:3]1[CH2:4][CH2:5][CH2:6][CH:2]1[N:7]1[C:17]([NH2:18])=[C:14]([C:15]#[N:16])[C:13]([CH3:12])=[N:8]1

Inputs

Step One
Name
2-(hydroxycyclopentyl)hydrazine
Quantity
11.6 g
Type
reactant
Smiles
OC1(CCCC1)NN
Name
Quantity
13.6 g
Type
reactant
Smiles
C(C)OCC=C(C#N)C#N
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 32 hours
Duration
32 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved
ADDITION
Type
ADDITION
Details
treated with charcoal
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to approximately 40 ml
ADDITION
Type
ADDITION
Details
The solution was diluted with ether (20 ml)
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1C(CCC1)N1N=C(C(=C1N)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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